molecular formula C15H20N4O4S2 B14500247 N,N'-bis(benzylsulfamoyl)methanediamine CAS No. 63845-60-3

N,N'-bis(benzylsulfamoyl)methanediamine

Cat. No.: B14500247
CAS No.: 63845-60-3
M. Wt: 384.5 g/mol
InChI Key: MEOCSGLAJGUIGM-UHFFFAOYSA-N
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Description

N,N’-bis(benzylsulfamoyl)methanediamine: is an organic compound characterized by the presence of two benzylsulfamoyl groups attached to a methanediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(benzylsulfamoyl)methanediamine typically involves the reaction of methanediamine with benzylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently reacts with another equivalent of benzylsulfonyl chloride to yield the final product.

Industrial Production Methods: Industrial production of N,N’-bis(benzylsulfamoyl)methanediamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include dichloromethane and acetonitrile, and the reaction is typically carried out at room temperature.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(benzylsulfamoyl)methanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylsulfamoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N’-bis(benzylsulfamoyl)methanediamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-bis(benzylsulfamoyl)methanediamine involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polyacrylamide gels.

    Methanediamine: The simplest diamine, used in the synthesis of primary amides from amino acids.

Uniqueness: N,N’-bis(benzylsulfamoyl)methanediamine is unique due to the presence of benzylsulfamoyl groups, which impart specific chemical and biological properties. Unlike N,N’-methylenebisacrylamide, which is primarily used in polymer chemistry, N,N’-bis(benzylsulfamoyl)methanediamine has broader applications in medicinal chemistry and enzyme inhibition.

Properties

CAS No.

63845-60-3

Molecular Formula

C15H20N4O4S2

Molecular Weight

384.5 g/mol

IUPAC Name

N,N'-bis(benzylsulfamoyl)methanediamine

InChI

InChI=1S/C15H20N4O4S2/c20-24(21,16-11-14-7-3-1-4-8-14)18-13-19-25(22,23)17-12-15-9-5-2-6-10-15/h1-10,16-19H,11-13H2

InChI Key

MEOCSGLAJGUIGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCNS(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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